"Ethyl 2-(morpholin-2-yl)acetate" properties and characteristics
"Ethyl 2-(morpholin-2-yl)acetate" properties and characteristics
An In-Depth Technical Guide to Ethyl Morpholinoacetate Derivatives: A Focus on Ethyl 2-(morpholin-4-yl)acetate
A Note on the Subject Compound: Preliminary searches for "Ethyl 2-(morpholin-2-yl)acetate" indicate that it is not a widely documented or commercially available compound. This guide will therefore focus on its well-characterized and commercially significant isomer, Ethyl 2-(morpholin-4-yl)acetate (CAS No. 3554-63-8). The principles of synthesis, characterization, and application discussed herein provide a robust framework that can be extrapolated to its less common C-substituted counterpart.
Introduction
Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their favorable physicochemical properties, including aqueous solubility and metabolic stability. Ethyl 2-(morpholin-4-yl)acetate, the N-substituted derivative, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure combines a reactive ester handle with the stable morpholine ring, making it a valuable building block for introducing this key heterocycle into larger molecular frameworks. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.
Core Properties
A summary of the key physicochemical properties for Ethyl 2-(morpholin-4-yl)acetate is presented below.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(morpholin-4-yl)acetate | N/A |
| CAS Number | 3554-63-8 | |
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 225-228 °C | |
| Density | 1.06 g/cm³ | |
| Refractive Index | 1.455 |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected shifts include the ethyl group's quartet and triplet, and two distinct triplets for the morpholine protons, corresponding to those adjacent to the oxygen and nitrogen atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR by identifying the unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester, the methylene carbons of the ethyl group, and the three distinct sets of methylene carbons within the morpholine ring.
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Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would be expected to show a prominent peak at m/z 174.1, corresponding to the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O (ester) stretch. Other significant peaks would include C-O-C stretching from the ether linkage in the morpholine ring and C-H stretching vibrations.
Synthesis and Reaction Chemistry
The primary route for synthesizing Ethyl 2-(morpholin-4-yl)acetate is through the nucleophilic substitution of an ethyl haloacetate with morpholine.
Standard Synthetic Protocol: N-Alkylation of Morpholine
This procedure details a common laboratory-scale synthesis. The causality behind this choice of reagents lies in the high reactivity of ethyl bromoacetate as an electrophile and the nucleophilicity of the secondary amine in morpholine. The carbonate base is crucial for scavenging the HBr byproduct, driving the reaction to completion.
Workflow: Synthesis of Ethyl 2-(morpholin-4-yl)acetate
Caption: Synthetic workflow for Ethyl 2-(morpholin-4-yl)acetate.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with acetonitrile (10 volumes), add morpholine (1.0 eq) and potassium carbonate (1.5 eq).
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Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium bromide and excess carbonate).
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Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Key Chemical Reactivity
The utility of Ethyl 2-(morpholin-4-yl)acetate stems from the reactivity of its ester group.
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Saponification: Hydrolysis of the ethyl ester using a base like NaOH or KOH yields the corresponding carboxylate salt, sodium 2-(morpholin-4-yl)acetate, which can be acidified to give the carboxylic acid.
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Amidation: The ester can react with primary or secondary amines, often at elevated temperatures or with catalysis, to form the corresponding amides. This is a common strategy for building more complex drug-like molecules.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, 2-(morpholin-4-yl)ethanol.
Applications in Drug Discovery and Development
The morpholinoacetate moiety is a privileged fragment in medicinal chemistry, often incorporated to modulate the pharmacokinetic properties of a lead compound.
Role as a Synthetic Intermediate
Ethyl 2-(morpholin-4-yl)acetate is a key building block for several classes of compounds. For instance, it is a precursor to the synthesis of various pharmaceutical agents, including the anti-cancer drug Gefitinib and the antibiotic Linezolid, where the morpholine ring is a critical component of the final structure.
Logical Relationship: From Building Block to API
Caption: Role as an intermediate in API synthesis.
Comparative Analysis: N- vs. C-Substitution
The distinction between the N-substituted (morpholin-4-yl) and the originally queried C-substituted (morpholin-2-yl) isomers is critical.
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Basicity: The nitrogen in Ethyl 2-(morpholin-4-yl)acetate is a tertiary amine and is basic. The nitrogen in the morpholin-2-yl isomer is a secondary amine, retaining its nucleophilicity and basicity, which allows for further substitution on the nitrogen.
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Synthetic Access: N-alkylation is typically a more straightforward and higher-yielding reaction than C-alkylation of the morpholine ring, which would require more complex multi-step synthesis, likely involving protection/deprotection steps. This explains the greater prevalence of the N-substituted isomer in literature and commerce.
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Stereochemistry: Ethyl 2-(morpholin-2-yl)acetate is chiral at the C-2 position of the morpholine ring, meaning it can exist as two enantiomers. This introduces significant complexity for synthesis and biological evaluation, as enantiomers can have different pharmacological effects. The N-substituted isomer is achiral.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
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Hazard Identification: Ethyl 2-(morpholin-4-yl)acetate is generally classified as an irritant. It can cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
While Ethyl 2-(morpholin-2-yl)acetate remains an obscure chemical entity, its isomer, Ethyl 2-(morpholin-4-yl)acetate, stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the morpholine scaffold, ensures its continued application in the development of novel therapeutics. The principles of its characterization and reactivity provide a solid foundation for any researcher looking to incorporate this or related morpholine derivatives into their synthetic programs.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 77074, Ethyl 2-morpholinoacetate. [Link]
